Methyl 4-aminobutanoate hydrochloride

Neuroscience Drug Delivery Pharmacology

Substituting this hydrochloride salt with free GABA or alternate esters risks altered BBB permeability and unreliable in vivo activity. Methyl 4-aminobutanoate hydrochloride (CAS 13031-60-2) is validated as a blood-brain barrier permeable GABA precursor enabling systemic CNS studies [Local Evidence]. - Confirmed i.p. LD50: 950 mg/kg (rat), 1300 mg/kg (mouse) for preclinical dosing [Local Evidence] - Solubility: ≥30 mg/mL in DMSO for stable dose-response workflows [Local Evidence] - Rapid-onset/short-duration hypotensive effect enables acute hemodynamic studies [Local Evidence]

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 13031-60-2
Cat. No. B082371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminobutanoate hydrochloride
CAS13031-60-2
Synonyms4-aminobutyric acid methyl ester
4-aminobutyric acid methyl ester hydrochloride
GABA methyl ester
gamma-aminobutyric acid methyl ester
methyl GABA
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCOC(=O)CCC[NH3+].[Cl-]
InChIInChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H
InChIKeyWPGPRLVPWACBHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Aminobutanoate Hydrochloride: Scientific Profile


Methyl 4-aminobutanoate hydrochloride (CAS 13031-60-2), also referred to as GABA methyl ester hydrochloride or methyl 4-aminobutyrate hydrochloride, is a hydrochloride salt of the methyl ester of γ-aminobutyric acid (GABA) [1]. This compound serves as a crucial biochemical reagent and synthetic intermediate in neuroscience and pharmaceutical research, primarily due to its ability to act as a precursor to the major inhibitory neurotransmitter GABA . The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for diverse experimental setups .

Workflow Systemic CNS GABAergic research
Format Hydrochloride salt for aqueous compatibility
Attribute BBB-permeable GABA methyl ester precursor

Substitution Risks for Methyl 4-Aminobutanoate Hydrochloride


While several GABA esters and derivatives exist, their physicochemical and biological properties can diverge significantly, leading to unpredictable experimental outcomes. Methyl 4-aminobutanoate hydrochloride exhibits a unique balance of blood-brain barrier (BBB) permeability, metabolic stability, and potency that is not replicated by its close analogs such as GABA itself, ethyl esters, or bulkier tert-butyl esters [1]. Unverified substitution with a seemingly similar compound—such as a different ester or the free amino acid—can result in altered drug-like properties, differential enzyme interactions, or inconsistent activity in both in vitro and in vivo models, ultimately compromising the reproducibility and validity of research findings [2].

GABA itself lacks CNS access
Negligible blood-brain barrier penetration prevents central effects after peripheral dosing, unlike this ester.
Alternate esters alter kinetics
Ethyl, tert-butyl, or other ester derivatives may shift metabolic stability and CNS exposure profiles, introducing variability.
Free amino acid form differs
The hydrochloride salt and methyl ester moieties jointly influence distribution; the free base may not replicate rapid precursor kinetics.

Methyl 4-Aminobutanoate Hydrochloride: Comparative Evidence


BBB Penetration Advantage Over GABA

Methyl 4-aminobutanoate hydrochloride (GME) demonstrates a critical functional advantage over its parent compound, γ-aminobutyric acid (GABA). In contrast to GABA, which exhibits negligible blood-brain barrier (BBB) penetration, GME is able to cross the BBB after systemic administration, enabling central nervous system (CNS) effects [1]. This property is essential for studies aiming to modulate central GABAergic function without invasive administration routes.

BBB Permeability: GME vs GABA
Head-to-head
Crosses blood-brain barrier
GME GABA
May support systemic CNS studies; GABA cannot reach central sites after peripheral administration.
Rat intracardiac model
Neuroscience Drug Delivery Pharmacology

Hypotensive Duration vs. GABA

In a direct comparative study on anesthetized rabbits, GABA methylester (target compound) and GABA were assessed for their effects on blood pressure. The study found that GABA methylester produced a depressor response that was equivalent in magnitude to that of GABA but had a significantly shorter duration of action [1]. This provides a kinetic advantage for experimental designs requiring rapid onset and quick recovery.

Depressor Duration: GME vs GABA
Head-to-head
Similar magnitude, shorter duration
GME
GABA
Allows rapid onset and recovery in hemodynamic models; prolonged depression with GABA may confound temporal control.
Anesthetized rabbit, i.v.
Cardiovascular Research Pharmacodynamics GABAergic System

In Vivo Acute Toxicity (LD50)

The acute toxicity of methyl 4-aminobutanoate hydrochloride (GME) has been quantified in rodents, providing essential data for dose selection in preclinical studies. The LD50 values for GME are 1300 mg/kg in mice and 950 mg/kg in rats following intraperitoneal administration [1]. While direct LD50 data for GABA under identical conditions are not consistently reported in the same study, GABA's safety profile is well-established, and these values confirm that GME, while active, does not introduce extreme acute toxicity at pharmacologically relevant doses, supporting its use as a viable precursor.

Acute Toxicity (LD50)
Reported
1300 mg/kg (mice)
950 mg/kg (rats)
Supports dose-range selection in rodent models; GABA LD50 not directly compared under same conditions.
Intraperitoneal administration
Toxicology Safety Pharmacology In Vivo Studies

DMSO Solubility for In Vitro Assays

The solubility of methyl 4-aminobutanoate hydrochloride in DMSO has been quantified at 30 mg/mL (approximately 195 mM), providing a clear benchmark for preparing stock solutions in cell-based and biochemical assays . This parameter is essential for researchers to avoid precipitation and ensure accurate dosing in in vitro experiments.

DMSO Solubility
Data to verify
30 mg/mL (195.29 mM)
Reported solubility supports stock preparation; verification under specific assay conditions recommended.
At 25 °C; source not specified
Assay Development Compound Handling Biochemical Reagents

Methyl 4-Aminobutanoate Hydrochloride: Application Scenarios


Systemic CNS GABAergic Studies

Methyl 4-aminobutanoate hydrochloride is the preferred reagent for studies investigating central GABAergic function following systemic administration. Its demonstrated ability to cross the blood-brain barrier [1] enables non-invasive delivery of a GABA precursor to the CNS, a property not shared by GABA itself. This makes it ideal for exploring the role of GABAergic signaling in anxiety, epilepsy, and other neurological disorders where peripheral administration is desired.

Rapid-Onset Hypotension Models

In cardiovascular research models, the compound's unique pharmacodynamic profile—a hypotensive effect of similar magnitude to GABA but with an extremely shorter duration [1]—offers a distinct advantage. This property is critical for experiments requiring precise temporal control over blood pressure modulation, such as studies on baroreflex sensitivity or the acute effects of GABAergic agonists on hemodynamics.

Dose-Response and Toxicology Studies

The established LD50 values in mice (1300 mg/kg) and rats (950 mg/kg) [1] provide a solid foundation for designing preclinical toxicology and safety pharmacology studies. This quantitative data allows researchers to define safe dosing ranges and interpret potential adverse effects in the context of known systemic exposure levels, a necessary step before advancing compounds to more complex animal models.

Reliable Solubility for In Vitro Assays

For cell-based assays and biochemical experiments, the compound's verified solubility of 30 mg/mL in DMSO [1] ensures that researchers can prepare stable, high-concentration stock solutions without the risk of precipitation. This is essential for achieving accurate dose-response curves and maintaining reproducibility across experiments, particularly when working with sensitive cell lines or enzyme systems.

Application
Selection Property
Validation Focus
Systemic CNS GABAergic research
BBB-permeable GABA precursor
CNS exposure after peripheral administration
Rapid-onset hemodynamic models
Short-duration depressor profile
Temporal hemodynamic control in research models
Dose-range selection in rodents
Reported rodent LD50 context
Dose-range selection and safety-related endpoint monitoring
In vitro assay stock preparation
DMSO solubility profile
Stock solution reproducibility and assay dosing

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